molecular formula C21H17N3O3S B11079746 methyl 4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoate

methyl 4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoate

Cat. No.: B11079746
M. Wt: 391.4 g/mol
InChI Key: NWFJQNHXVXVASS-UHFFFAOYSA-N
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Description

METHYL 4-({[5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)BENZOATE is a complex organic compound that features a triazole ring, a furan ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-({[5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)BENZOATE typically involves the condensation of methyl benzoate with a triazole derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-({[5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the furan ring can yield a furanone, while reduction of the triazole ring can produce a dihydrotriazole derivative .

Scientific Research Applications

METHYL 4-({[5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-({[5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)BENZOATE involves its interaction with various molecular targets. The triazole ring can inhibit enzymes by binding to their active sites, while the furan ring can interact with cellular membranes, disrupting their function . The exact pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-({[5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring provides antimicrobial activity, while the furan ring offers potential interactions with cellular membranes .

Properties

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

methyl 4-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate

InChI

InChI=1S/C21H17N3O3S/c1-26-20(25)16-11-9-15(10-12-16)14-28-21-23-22-19(18-8-5-13-27-18)24(21)17-6-3-2-4-7-17/h2-13H,14H2,1H3

InChI Key

NWFJQNHXVXVASS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CO4

Origin of Product

United States

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